molecular formula C12H18ClN B13527585 (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13527585
M. Wt: 211.73 g/mol
InChI Key: MIIBGAYAGRTKRM-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an indane backbone and a chiral center, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Chiral Center: The chiral center is introduced through asymmetric hydrogenation or chiral auxiliary methods. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer over the other.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in studies investigating the effects of chiral amines on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: A chiral amine with a pyridine backbone, used in similar applications.

    Ethyl acetoacetate: An ester compound used as a building block in organic synthesis.

Uniqueness

(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its indane backbone and chiral center, which confer specific stereochemical properties and reactivity. This uniqueness makes it valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12-;/m1./s1

InChI Key

MIIBGAYAGRTKRM-MNMPKAIFSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H](C2=CC=CC=C12)N.Cl

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)N.Cl

Origin of Product

United States

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